molecular formula C31H45N3Na10O49S8+2 B10828778 Arixtra

Arixtra

Cat. No.: B10828778
M. Wt: 1730.1 g/mol
InChI Key: XEKSTYNIJLDDAZ-JASSWCPGSA-F
Attention: For research use only. Not for human or veterinary use.
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Description

Arixtra, known scientifically as fondaparinux sodium, is a synthetic anticoagulant. It is based on the pentasaccharide sequence that constitutes the minimal antithrombin binding region of heparin. Fondaparinux sodium is an indirect inhibitor of factor Xa, which plays a crucial role in the coagulation cascade. Unlike heparin, it does not inhibit thrombin, making it a unique and valuable anticoagulant .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fondaparinux sodium is synthesized through a complex multi-step chemical process. The synthesis involves the construction of a pentasaccharide sequence, which is then modified to enhance its anticoagulant properties. The process includes glycosylation reactions, protection and deprotection steps, and sulfation reactions to introduce sulfate groups at specific positions .

Industrial Production Methods

Industrial production of fondaparinux sodium involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the structural integrity of the pentasaccharide and to achieve the desired anticoagulant activity. The final product is formulated as a sterile solution for subcutaneous injection .

Chemical Reactions Analysis

Types of Reactions

Fondaparinux sodium undergoes various chemical reactions, including:

    Oxidation: Introduction of sulfate groups.

    Reduction: Not commonly involved in its synthesis.

    Substitution: Glycosylation and sulfation reactions are key steps.

Common Reagents and Conditions

Major Products Formed

The major product formed is the pentasaccharide sequence with specific sulfation patterns, which is then converted to fondaparinux sodium. The final product is a highly sulfated pentasaccharide with potent anticoagulant activity .

Scientific Research Applications

Fondaparinux sodium has a wide range of scientific research applications:

Mechanism of Action

Fondaparinux sodium exerts its anticoagulant effect by selectively binding to antithrombin III. This binding potentiates the inhibition of factor Xa by approximately 300 times. By inhibiting factor Xa, fondaparinux sodium prevents the conversion of prothrombin to thrombin, thereby interrupting the coagulation cascade and preventing clot formation .

Comparison with Similar Compounds

Similar Compounds

    Enoxaparin: A low molecular weight heparin with both anti-factor Xa and anti-thrombin activity.

    Unfractionated Heparin: A mixture of glycosaminoglycans with broad anticoagulant activity.

    Rivaroxaban: An oral direct factor Xa inhibitor.

Uniqueness of Fondaparinux Sodium

Fondaparinux sodium is unique due to its:

Fondaparinux sodium stands out for its specificity, safety profile, and synthetic nature, making it a valuable anticoagulant in both research and clinical practice.

Properties

Molecular Formula

C31H45N3Na10O49S8+2

Molecular Weight

1730.1 g/mol

IUPAC Name

decasodium;[(2R,3R,4S,5S,6R)-6-carboxy-5-[(2R,3R,4R,5R,6R)-5-[(2R,3R,4R,5S,6S)-6-carboxy-5-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3-(sulfonatoamino)-4-sulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4-hydroxy-2-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl] sulfate

InChI

InChI=1S/C31H53N3O49S8.10Na/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56;;;;;;;;;;/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;;;;;;;/q;10*+1/p-8/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27+,28-,29-,30-,31-;;;;;;;;;;/m1........../s1

InChI Key

XEKSTYNIJLDDAZ-JASSWCPGSA-F

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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